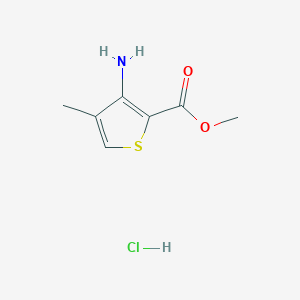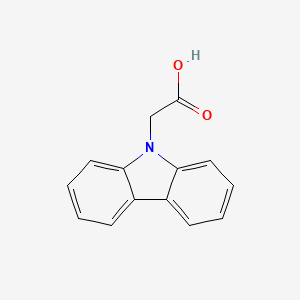
5-Chloro-2-(4-chlorophenyl)sulfanylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Chloro-2-(4-chlorophenyl)sulfanylaniline" is not directly mentioned in the provided papers. However, the papers discuss various chlorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties of chlorinated sulfanyl anilines. For instance, the synthesis of sulfonamide derivatives starting from 4-chlorobenzoic acid is described, which shares structural similarities with the compound .
Synthesis Analysis
The synthesis of related chlorinated compounds involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack by amines . Another synthesis route for a thiophene-containing compound involves the reaction of malononitrile with carbon disulfide and subsequent reactions . Similarly, the synthesis of oxadiazole derivatives from 4-chlorophenoxyacetic acid is detailed, involving esterification, treatment with hydrazine hydrate, and ring closure reactions . These methods could potentially be adapted for the synthesis of "5-Chloro-2-(4-chlorophenyl)sulfanylaniline" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are confirmed using techniques such as NMR, IR, and elemental analysis . X-ray crystallography is used to determine the molecular structure of a novel thiophene-containing compound, revealing intramolecular interactions and a three-dimensional network in the crystal . Polymorphism in crystal packing is also studied, showing the importance of hydrogen bonds and halogen interactions in the formation of supramolecular motifs .
Chemical Reactions Analysis
The synthesized compounds exhibit various chemical reactions, including nucleophilic substitution and cyclization. The chlorinated compounds are shown to be potential antibacterial agents and moderate enzyme inhibitors . The reactivity of chloro(triphenylmethyl)sulfanes is studied, revealing their decomposition to mixtures of triphenylchloromethane and sulfur, and their reactions with dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized by spectroscopic methods and elemental analysis. The cytotoxicity of a thiophene-containing compound is evaluated, indicating non-toxicity against certain cell lines . The antibacterial potential of oxadiazole derivatives is assessed, with some compounds showing significant activity compared to standard antibiotics . The thermal behavior of polymorphs is analyzed using differential scanning calorimetry, highlighting differences in energy and transition barriers between polymorphs .
Propriétés
IUPAC Name |
5-chloro-2-(4-chlorophenyl)sulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NS/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUXQVXTJKTHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388605 |
Source


|
| Record name | 5-chloro-2-(4-chlorophenylthio)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-chlorophenyl)sulfanylaniline | |
CAS RN |
15211-90-2 |
Source


|
| Record name | 5-chloro-2-(4-chlorophenylthio)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2-(4-CHLOROPHENYLTHIO)-ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)




![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)